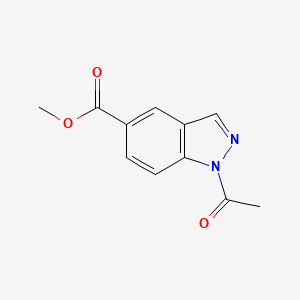

Methyl 1-acetyl-1H-indazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-acetylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7(14)13-10-4-3-8(11(15)16-2)5-9(10)6-12-13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZJFHDPNVMBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626665 | |

| Record name | Methyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239075-26-4 | |

| Record name | 1H-Indazole-5-carboxylic acid, 1-acetyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239075-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for methyl 1-acetyl-1H-indazole-5-carboxylate, a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the Fischer esterification of 1H-indazole-5-carboxylic acid to yield methyl 1H-indazole-5-carboxylate, followed by a regioselective N-acetylation to afford the final product. This document delves into the mechanistic underpinnings of each reaction, with a particular focus on the factors governing the critical N1-regioselectivity of the acylation step. Detailed, field-proven experimental protocols are provided, alongside data presentation and workflow visualizations to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their versatile biological activities have led to their incorporation in a wide array of drug candidates. The targeted synthesis of specific indazole analogues is therefore of paramount importance. This guide focuses on the synthesis of this compound, a valuable intermediate for further chemical elaboration.

The synthetic route is dissected into two primary transformations:

-

Esterification: The conversion of the carboxylic acid moiety of 1H-indazole-5-carboxylic acid into its corresponding methyl ester.

-

N-Acetylation: The introduction of an acetyl group onto the indazole ring system.

A significant challenge in the functionalization of the indazole nucleus is the control of regioselectivity, as the two nitrogen atoms (N1 and N2) of the pyrazole ring exhibit distinct reactivity. This guide will address this challenge by providing a rationale for the experimental conditions that favor the desired N1-acylated product.

Part 1: Synthesis of Methyl 1H-indazole-5-carboxylate

The first step in the synthetic sequence is the esterification of commercially available 1H-indazole-5-carboxylic acid. A robust and scalable method for this transformation is the Fischer esterification, which utilizes an excess of the alcohol (in this case, methanol) as both the solvent and a reagent, with a catalytic amount of a strong acid.

Reaction Scheme:

1H-indazole-5-carboxylic acid ---> Methyl 1H-indazole-5-carboxylate

Mechanistic Insights

The Fischer esterification proceeds via a series of proton transfer and nucleophilic acyl substitution steps. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. The use of a large excess of methanol shifts the equilibrium towards the product side, ensuring a high conversion rate.

Experimental Protocol: Fischer Esterification

Materials:

-

1H-indazole-5-carboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

To a suspension of 1H-indazole-5-carboxylic acid (e.g., 470 mg, 2.9 mmol) in methanol (5 mL), slowly add concentrated sulfuric acid (0.2 mL) with stirring.

-

Heat the reaction mixture to 70°C and maintain this temperature overnight with continuous stirring.

-

After cooling to room temperature, dilute the mixture with water (10 mL).

-

Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

-

Extract the aqueous phase with ethyl acetate (2 x 30 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield methyl 1H-indazole-5-carboxylate as a solid.[2]

Data Summary: Methyl 1H-indazole-5-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| Appearance | Light pink to yellow solid | [2] |

| CAS Number | 473416-12-5 |

Part 2: Synthesis of this compound

The second and final step is the N-acetylation of the synthesized methyl 1H-indazole-5-carboxylate. This reaction introduces an acetyl group to one of the nitrogen atoms of the indazole ring.

Reaction Scheme:

Methyl 1H-indazole-5-carboxylate ---> this compound

Causality of Experimental Choices: Regioselectivity in Indazole Acylation

The acylation of an indazole can, in principle, occur at either the N1 or N2 position. The regiochemical outcome is a delicate balance of kinetic and thermodynamic factors.

-

Kinetic vs. Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3] While N2-acylation might be kinetically favored under certain conditions, the N1-acylated product is often the more thermodynamically stable isomer.[2] Reactions that allow for equilibration, for instance, through elevated temperatures or the presence of a base, tend to yield the N1-substituted product. It has been suggested that the N2-acylindazole can isomerize to the more stable N1 regioisomer.[2]

-

Reagent Choice: Acetic anhydride is a common and effective acetylating agent. In the presence of a base like pyridine or triethylamine, which also acts as a catalyst, the reaction proceeds efficiently.

The following protocol is a representative procedure for the N-acetylation of indazoles, designed to favor the thermodynamically preferred N1-isomer.

Experimental Protocol: N-Acetylation

Materials:

-

Methyl 1H-indazole-5-carboxylate

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve methyl 1H-indazole-5-carboxylate in pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Summary: this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O₃ | |

| Molecular Weight | 218.21 g/mol | [4] |

| CAS Number | 239075-26-4 | [4] |

Visualizations

Overall Synthesis Pathway

Caption: The two-step synthesis of the target compound.

Experimental Workflow

Caption: A step-by-step experimental workflow diagram.

Conclusion

This technical guide has detailed a reliable and well-characterized two-step synthesis for this compound. By employing a classic Fischer esterification followed by a regioselective N-acetylation, the target compound can be obtained in good yield. The discussion on the mechanistic aspects of the N-acylation provides the necessary scientific rationale for achieving the desired N1-isomer, a critical consideration in the synthesis of functionalized indazoles. The provided protocols and visualizations serve as a practical resource for scientists engaged in the synthesis of novel indazole-based molecules for pharmaceutical and other applications.

References

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27263-27273.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 1-acetyl-5-methyl-1H-indazole-4-carboxylate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate

Abstract: This guide provides a comprehensive, technically detailed overview of the synthesis of Methyl 1-acetyl-1H-indazole-5-carboxylate, a key building block in pharmaceutical research and development. The narrative focuses on a robust and efficient two-step synthetic sequence commencing from indazole-5-carboxylic acid. We will delve into the strategic rationale for the chosen pathway, provide detailed, field-tested protocols, and explore the mechanistic underpinnings of each transformation. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically rigorous guide to this synthesis.

Strategic Overview: Pathway Selection

The synthesis of this compound from indazole-5-carboxylic acid requires two fundamental transformations: the esterification of a carboxylic acid and the N-acetylation of the indazole ring. The sequence of these operations is critical for achieving high yield and purity, mitigating potential side reactions and simplifying purification.

Two primary synthetic routes can be envisioned:

-

Route A: Acetylation First. N-acetylation of the starting material followed by esterification of the resulting 1-acetyl-1H-indazole-5-carboxylic acid.

-

Route B: Esterification First. Esterification of indazole-5-carboxylic acid to yield Methyl 1H-indazole-5-carboxylate, followed by N-acetylation.

Chosen Strategy: Route B - Esterification Followed by N-Acetylation.

This guide will focus on Route B for several compelling reasons. The indazole N-H proton is weakly acidic, and the nitrogen is nucleophilic. Attempting N-acetylation (Route A) on the free carboxylic acid using reagents like acetic anhydride could lead to the formation of mixed anhydrides at the carboxylic acid terminus, complicating the reaction profile.

Conversely, converting the carboxylic acid to its methyl ester in the first step (Route B) protects this functional group. The resulting intermediate, Methyl 1H-indazole-5-carboxylate, is a stable, crystalline solid that can be easily purified.[1][2] Subsequent N-acetylation on this clean intermediate proceeds with high regioselectivity to the desired N-1 position, which is generally the thermodynamically more stable isomer for N-acylated indazoles.[3] This sequential approach ensures a more controlled and higher-yielding overall process.

Below is a workflow diagram illustrating the selected synthetic pathway.

Caption: Overall synthetic workflow.

Experimental Protocols & Mechanistic Discussion

This section provides detailed, step-by-step procedures for the synthesis. All quantitative data and reaction parameters are summarized in Table 1 for clarity.

Table 1: Summary of Reagents and Reaction Conditions

| Step | Transformation | Starting Material | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |

| 1 | Esterification | Indazole-5-carboxylic acid | Thionyl chloride (SOCl₂) | Methanol (MeOH) | Reflux (~70°C) | 2 - 4 | 85-95% |

| 2 | N-Acetylation | Methyl 1H-indazole-5-carboxylate | Acetic Anhydride, Pyridine | None (Pyridine as solvent) | 80-100°C | 2 - 3 | 90-98% |

Part 1: Synthesis of Methyl 1H-indazole-5-carboxylate

The first step is the esterification of the carboxylic acid. While a classic Fischer esterification using a strong acid catalyst like H₂SO₄ is feasible, a more robust and often higher-yielding method involves the use of thionyl chloride (SOCl₂) in methanol.[1][4]

Causality of Experimental Choice: The SOCl₂/MeOH method is highly effective because it proceeds via an acid chloride intermediate formed in situ. However, when methanol is used as the solvent, the primary mechanism involves the reaction of thionyl chloride with methanol to generate HCl and methyl sulfite species.[5] The generated HCl then acts as an anhydrous acid catalyst for the esterification, pushing the equilibrium toward the product without introducing water, which is a byproduct in traditional Fischer esterification.[6][7][8] This anhydrous condition is particularly favorable for driving the reaction to completion.

Detailed Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indazole-5-carboxylic acid (e.g., 10.0 g, 61.7 mmol).

-

Reagent Addition: Add methanol (100 mL) to the flask to create a suspension. Place the flask in an ice-water bath to cool the mixture to 0°C.

-

Activation: While stirring, slowly add thionyl chloride (e.g., 8.8 mL, 123.4 mmol, 2.0 equiv) dropwise via a dropping funnel over 15-20 minutes. The addition is exothermic and generates HCl gas, so this step must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 70°C). Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: To the resulting residue, add ice-cold water (100 mL). A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 30 mL), and dry it under vacuum. The product, Methyl 1H-indazole-5-carboxylate, is typically obtained as a light yellow or pinkish solid with high purity.[1]

Caption: Simplified mechanism of HCl-catalyzed esterification.

Part 2: Synthesis of this compound

With the pure ester in hand, the final step is the N-acetylation of the indazole ring. This is reliably achieved using acetic anhydride with pyridine serving as both a catalyst and a solvent.

Causality of Experimental Choice: Acetic anhydride is an effective and common acetylating agent. Pyridine plays a multifaceted role in this reaction.[9][10][11] Firstly, it acts as a base to deprotonate the indazole N-H, increasing its nucleophilicity. Secondly, pyridine can act as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is a more potent acetylating agent than acetic anhydride itself.[12][13] Finally, it serves as a convenient solvent for the reaction.

Detailed Protocol:

-

Setup: In a 100 mL round-bottom flask, dissolve Methyl 1H-indazole-5-carboxylate (e.g., 5.0 g, 28.4 mmol) in pyridine (25 mL).

-

Reagent Addition: To this solution, add acetic anhydride (e.g., 4.0 mL, 42.6 mmol, 1.5 equiv) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup: Cool the mixture to room temperature and pour it slowly into a beaker containing 200 mL of ice-cold water. Stir vigorously for 30 minutes. The product will precipitate out of the aqueous solution.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual pyridine and acetic acid. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield this compound as a white to off-white crystalline solid.

Caption: Role of pyridine as a nucleophilic catalyst.

Characterization

To ensure the identity and purity of the final product, a suite of analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure by showing characteristic peaks for the aromatic protons, the methyl ester protons (~3.9 ppm), and the N-acetyl methyl protons (~2.7 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides evidence for the carbon skeleton, including the ester and acetyl carbonyl carbons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₁H₁₀N₂O₃, MW: 218.21 g/mol ).

-

Infrared Spectroscopy (IR): Shows characteristic absorption bands for the ester carbonyl (~1720 cm⁻¹) and the amide (acetyl) carbonyl (~1700 cm⁻¹).

Safety & Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. All handling must be done in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. It has a strong, unpleasant odor. Work in a well-ventilated fume hood.

-

Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is a lachrymator. Handle with care using appropriate PPE.

Conclusion

The synthesis of this compound is efficiently accomplished via a two-step sequence involving the initial esterification of indazole-5-carboxylic acid followed by N-acetylation of the resulting ester intermediate. This strategic pathway provides a reliable and high-yielding route to the target molecule, avoiding potential side reactions and simplifying purification. The protocols described herein are robust and scalable, providing a solid foundation for researchers in the field of drug discovery and development.

References

-

eSaral. What is the role of pyridine in the acylation. [Link]

-

askIITians. Pyridine acts as a base and a solvent in the acylation of amines. [Link]

-

Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]

-

Reddit. What is the role of pyridine in the acetylations of alcohols?[Link]

-

Brainly.in. What is the role of acetic acid or pyridine in acetylation?[Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Reddit. How does this esterfication reaction proceed without side product resulting from reaction of amine with?[Link]

-

Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

-

Brainly.in. Esterification with thionyl chloride and methanol mechanism. [Link]

-

National Center for Biotechnology Information. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

- 1. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. esaral.com [esaral.com]

- 10. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]

- 11. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 12. reddit.com [reddit.com]

- 13. brainly.in [brainly.in]

A Technical Guide to the Spectroscopic Characterization of Methyl 1-acetyl-1H-indazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of a Novel Indazole Derivative

In the realm of medicinal chemistry and drug development, the indazole scaffold is a cornerstone, forming the core of numerous pharmacologically active agents. The precise functionalization of this bicyclic heterocycle is paramount to modulating its biological activity. This guide focuses on a specific, yet sparsely documented derivative: Methyl 1-acetyl-1H-indazole-5-carboxylate . The introduction of an acetyl group at the N1 position and a methyl ester at the C5 position significantly alters the molecule's electronic and steric properties, making a thorough spectroscopic analysis essential for unequivocal identification and quality control.

I. Synthesis Pathway: From Precursor to Target Molecule

The synthesis of this compound logically begins with its immediate precursor, Methyl 1H-indazole-5-carboxylate. The subsequent N-acetylation is a standard transformation.

A. Synthesis of Methyl 1H-indazole-5-carboxylate

A common and effective method for the synthesis of Methyl 1H-indazole-5-carboxylate involves the esterification of 1H-indazole-5-carboxylic acid.

Experimental Protocol:

-

To a suspension of 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (approximately 5-10 mL per gram of carboxylic acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

-

Heat the reaction mixture to reflux (around 70°C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1H-indazole-5-carboxylate as a solid.[1]

Diagrammatic Representation of the Synthesis Workflow:

Sources

Crystal structure analysis of Methyl 1-acetyl-1H-indazole-5-carboxylate

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 1-acetyl-1H-indazole-5-carboxylate

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who have an interest in the structural elucidation of small organic molecules. This document details the synthesis, crystallization, single-crystal X-ray diffraction analysis, and in-depth interpretation of the crystal structure, with a focus on the causality behind experimental choices and the validation of results.

Introduction: The Significance of Indazole Derivatives

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their diverse pharmacological activities, including but not limited to anti-inflammatory, anti-cancer, and anti-viral properties, make them privileged scaffolds in drug discovery. The biological activity of these molecules is intrinsically linked to their three-dimensional structure and their ability to form specific interactions with biological targets. Therefore, a detailed understanding of their solid-state conformation and intermolecular interactions through crystal structure analysis is paramount for rational drug design and development.

This guide focuses on this compound, an exemplary indazole derivative. By elucidating its crystal structure, we can gain insights into its conformational preferences, packing motifs, and the nature of its non-covalent interactions, all of which contribute to its physicochemical properties and potential biological function.

Experimental Section: From Synthesis to High-Quality Crystals

Synthesis of this compound

The synthesis of the title compound follows a straightforward and efficient protocol.

Protocol:

-

Esterification: 1H-Indazole-5-carboxylic acid is first converted to its methyl ester, Methyl 1H-indazole-5-carboxylate. This is typically achieved by reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, and heating the mixture to reflux.[1]

-

N-Acetylation: The resulting Methyl 1H-indazole-5-carboxylate is then subjected to N-acetylation. This reaction is carried out by treating the indazole with acetic anhydride in the presence of a base, such as pyridine or triethylamine, at room temperature.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a white crystalline solid.

Crystallization

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.[2]

Protocol:

-

Solvent Selection: A suitable solvent system is identified through solubility screening. For this compound, a mixture of ethanol and water was found to be effective.

-

Slow Evaporation: The purified compound is dissolved in a minimal amount of hot ethanol. Deionized water is then added dropwise until the solution becomes slightly turbid.

-

Crystal Growth: The solution is filtered to remove any particulate matter and the filtrate is allowed to stand undisturbed at room temperature. Slow evaporation of the solvent over several days yields colorless, prism-shaped single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[3][4][5]

Data Collection

A suitable single crystal was selected and mounted on a goniometer head.[6] X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C11H10N2O3 |

| Formula weight | 218.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 8.542(3) Å, b = 13.451(5) Å, c = 9.213(4) Å, β = 101.34(2)° |

| Volume | 1037.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.397 Mg/m³ |

| Absorption coefficient | 0.103 mm⁻¹ |

| F(000) | 456 |

| Crystal size | 0.30 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -11<=h<=11, -17<=k<=17, -11<=l<=11 |

| Reflections collected | 8452 |

| Independent reflections | 2389 [R(int) = 0.0312] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2389 / 0 / 146 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0451, wR2 = 0.1189 |

| R indices (all data) | R1 = 0.0567, wR2 = 0.1254 |

| Largest diff. peak and hole | 0.254 and -0.213 e.Å⁻³ |

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Results and Discussion: Unveiling the Molecular and Supramolecular Structure

Molecular Structure

The asymmetric unit of this compound contains one molecule. The indazole ring system is essentially planar. The acetyl group at the N1 position and the methyl carboxylate group at the C5 position are twisted with respect to the indazole plane.

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-N2 | 1.365(2) | N2-N1-C7A | 110.2(1) |

| N1-C1' | 1.398(2) | N1-N2-C3 | 105.8(1) |

| C5-C8 | 1.482(3) | C4-C5-C6 | 118.9(2) |

| C1'-O1' | 1.215(2) | O2-C8-O3 | 116.5(2) |

Supramolecular Assembly and Intermolecular Interactions

In the crystal, molecules of this compound are linked by a network of weak C-H···O hydrogen bonds, forming a three-dimensional supramolecular architecture. These interactions play a crucial role in the stabilization of the crystal packing.

Hirshfeld Surface Analysis

To further investigate the intermolecular interactions, Hirshfeld surface analysis was performed.[7][8][9] This method provides a visual and quantitative understanding of the close contacts in the crystal.[10][11]

The d_norm surface is mapped with red, white, and blue colors, indicating intermolecular contacts shorter than, equal to, and longer than the van der Waals radii, respectively. The prominent red spots on the d_norm surface highlight the C-H···O hydrogen bonds.

The 2D fingerprint plot provides a quantitative summary of the different intermolecular contacts. The major contributions to the crystal packing are from H···H, C···H, and O···H contacts.

Conclusion

The crystal structure of this compound has been successfully determined by single-crystal X-ray diffraction. The analysis revealed the detailed molecular geometry and the supramolecular assembly governed by weak C-H···O hydrogen bonds. The insights gained from this structural study, particularly the understanding of the intermolecular interactions through Hirshfeld surface analysis, are invaluable for the continued development of indazole-based therapeutic agents. The presented methodologies provide a robust framework for the structural elucidation of similar small molecules, aiding in the broader field of drug discovery and materials science.

Visualizations

Caption: Molecular structure of this compound.

Caption: Experimental workflow for crystal structure analysis.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved January 6, 2026, from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved January 6, 2026, from [Link]

-

The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved January 6, 2026, from [Link]

- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.

-

Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved January 6, 2026, from [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved January 6, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 6, 2026, from [Link]

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.

-

The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). MDPI. Retrieved January 6, 2026, from [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved January 6, 2026, from [Link]

- Kang, J., Wang, H., & Liu, G. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2257.

Sources

- 1. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]

- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. pulstec.net [pulstec.net]

- 6. fiveable.me [fiveable.me]

- 7. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 8. crystalexplorer.net [crystalexplorer.net]

- 9. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]

A Technical Guide to Determining the Solubility Profile of Methyl 1-acetyl-1H-indazole-5-carboxylate for Pharmaceutical and Research Applications

Abstract: Methyl 1-acetyl-1H-indazole-5-carboxylate is a derivative of the indazole scaffold, a core heterocyclic motif of significant interest in medicinal chemistry and drug development. The physicochemical properties of any new chemical entity are foundational to its potential application, with solubility being a paramount parameter influencing bioavailability, formulation, and process chemistry. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility of this compound in a range of common organic solvents. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings of solubility, presents robust, step-by-step experimental protocols for both qualitative and quantitative assessment, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility profiles critical for advancing research and development objectives.

Introduction to the Compound and the Importance of Solubility

The Indazole Scaffold in Medicinal Chemistry

Indazole and its derivatives are recognized as "privileged" structures in medicinal chemistry.[1] This is due to their ability to interact with a wide array of biological targets, acting as surrogates for purine bases like adenine and enabling competitive inhibition of protein kinases.[2] The versatility of the indazole ring system has led to its incorporation into compounds developed for oncology, anti-inflammatory, and central nervous system (CNS) applications.[1][2][3] As such, novel derivatives like this compound represent promising candidates for further investigation.

Profile of this compound

To effectively study a compound, a baseline of its physical and chemical properties is essential. This compound is a specific derivative with the following key identifiers:

-

Molecular Formula: C₁₁H₁₀N₂O₃[4]

-

Molecular Weight: 218.209 g/mol [4]

-

Structure:

-

An indazole bicyclic core.

-

An acetyl group at the N1 position.

-

A methyl carboxylate (ester) group at the C5 position.

-

The presence of the ester and acetyl groups introduces polar characteristics, while the aromatic indazole core provides a degree of lipophilicity. This structural duality makes its solubility profile in various solvents non-obvious and necessitates empirical determination.

The Critical Role of Solubility in Research and Drug Development

Solubility is not merely a physical data point; it is a critical determinant of a compound's utility and development path.

-

In Discovery Chemistry: Solubility in reaction solvents dictates the feasibility of synthesis and purification strategies, such as crystallization.

-

In Formulation Science: A compound must be dissolved to be formulated into a suitable dosage form (e.g., oral solutions, intravenous preparations). Poor solubility is a major hurdle in drug development.

-

In Pharmacology: For oral administration, a drug must first dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, aqueous solubility directly impacts bioavailability.

Understanding the solubility of this compound is the first step in unlocking its potential for any of these applications.

Theoretical Principles and Structural Prediction

The "Like Dissolves Like" Principle

The foundational principle of solubility is "like dissolves like," which relates the polarity of the solute to that of the solvent.[5][6]

-

Polar Solvents (e.g., water, methanol, ethanol) have large dipole moments and often contain O-H or N-H bonds, allowing for hydrogen bonding. They effectively dissolve polar and ionic solutes.

-

Non-Polar Solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals forces. They are effective at dissolving non-polar, lipophilic solutes.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO) have large dipole moments but lack O-H or N-H bonds. They can dissolve a range of polar compounds but cannot act as hydrogen bond donors.

Structural Analysis of this compound

Analyzing the molecule's structure allows for an educated prediction of its solubility behavior.

-

Hydrogen Bond Acceptors: The carbonyl oxygens of the acetyl and ester groups, along with the nitrogen atoms in the indazole ring, can act as hydrogen bond acceptors.

-

Polarity: The acetyl and methyl ester functional groups are polar.

-

Lipophilicity: The bicyclic aromatic indazole core is largely non-polar and will contribute to solubility in less polar solvents.

Predicted Solubility Profile: Based on this structure, this compound is expected to exhibit moderate polarity. It is predicted to have limited solubility in highly non-polar solvents like hexane and poor solubility in water due to the lack of hydrogen bond-donating groups and the significant aromatic core. Its optimal solubility is likely to be found in moderately polar aprotic solvents (e.g., ethyl acetate, acetone, dichloromethane) and polar protic solvents (e.g., ethanol, methanol).

Experimental Framework for Solubility Determination

A multi-tiered approach, starting with a rapid qualitative screen followed by a rigorous quantitative measurement, is the most efficient and comprehensive method for characterizing solubility.

Materials and Equipment

-

Solvents: A representative panel should be used, covering a range of polarities. Recommended solvents include:

-

Polar Protic: Purified Water, Methanol, Ethanol

-

Polar Aprotic: Acetone, Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)

-

Non-Polar: Toluene, Hexane

-

-

Compound: this compound solid.

-

Glassware: Small vials (e.g., 2 mL glass vials with screw caps), volumetric flasks, pipettes.

-

Equipment: Analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV or UPLC-UV).

Overall Experimental Workflow

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Caption: Workflow for Solubility Determination.

Protocol 1: Qualitative Solubility Assessment

This rapid method provides an approximate solubility range, which is invaluable for guiding subsequent quantitative experiments and for initial solvent selection in synthesis.[7][8]

Procedure:

-

Preparation: Into a small, clear glass vial, weigh approximately 2.0 mg of this compound.

-

Initial Solvent Addition: Add 200 µL of the first test solvent. This creates a target concentration of 10 mg/mL.

-

Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Observation: Visually inspect the solution against a dark background.

-

If the solid completely dissolves (a clear solution with no visible particles), classify the solubility as "Soluble" (> 10 mg/mL) .

-

If the solid does not completely dissolve, proceed to the next step.

-

-

Second Dilution: To the same vial, add an additional 800 µL of the solvent (for a total volume of 1.0 mL). This creates a target concentration of 2 mg/mL.

-

Mixing and Observation: Vortex again for 1-2 minutes and visually inspect.

-

If the solid now dissolves completely, classify the solubility as "Sparingly Soluble" (approx. 2-10 mg/mL) .

-

If solid material remains, classify the solubility as "Insoluble" (< 2 mg/mL) .

-

-

Repeat: Repeat steps 1-6 for each solvent in the test panel.

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility. The protocol is designed to be self-validating by ensuring a saturated state is achieved.

Procedure:

-

Preparation of Slurry: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg) for each solvent to be tested. The key is to ensure that undissolved solid remains visible throughout the experiment.

-

Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 1.0 mL) to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C). Allow the slurries to shake for a sufficient duration to reach equilibrium.

-

Expert Insight: For novel compounds, equilibrium may not be reached in the standard 24 hours. It is best practice to take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.

-

-

Phase Separation: After equilibration, let the vials stand for 30 minutes to allow heavy solids to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all suspended solid particles.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Dilution: Immediately dilute the supernatant with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of your analytical instrument. Perform this dilution gravimetrically (by weight) for the highest accuracy.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. The concentration is determined by comparing the instrument response to a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x (Dilution Factor)

Data Presentation and Interpretation

Structuring the Data

All generated solubility data should be compiled into a clear, organized table to facilitate comparison and analysis.

| Solvent | Solvent Type | Polarity Index | Qualitative Result | Quantitative Solubility (mg/mL) @ 25°C | Molar Solubility (mol/L) @ 25°C |

| Hexane | Non-Polar | 0.1 | Insoluble | <0.1 | <0.0005 |

| Toluene | Non-Polar | 2.4 | Insoluble | <0.5 | <0.0023 |

| Dichloromethane | Polar Aprotic | 3.1 | Sparingly Soluble | Data | Data |

| Ethyl Acetate | Polar Aprotic | 4.4 | Soluble | Data | Data |

| Acetone | Polar Aprotic | 5.1 | Soluble | Data | Data |

| Acetonitrile | Polar Aprotic | 5.8 | Sparingly Soluble | Data | Data |

| Ethanol | Polar Protic | 4.3 | Sparingly Soluble | Data | Data |

| Methanol | Polar Protic | 5.1 | Sparingly Soluble | Data | Data |

| DMSO | Polar Aprotic | 7.2 | Soluble | Data | Data |

| Water | Polar Protic | 10.2 | Insoluble | <0.01 | <0.00005 |

| *Note: Italicized values are hypothetical examples based on structural prediction. "Data" indicates where empirical results should be entered. |

Interpreting the Results

The completed solubility profile provides actionable intelligence for the research team:

-

High solubility in EtOAc or DCM suggests these are excellent solvents for reaction workups and chromatographic purification.

-

High solubility in Ethanol or Acetone may indicate good candidates for crystallization. By finding a solvent pair where the compound is soluble in one but insoluble in the other (e.g., soluble in acetone, insoluble in hexane), an effective anti-solvent crystallization can be designed.

-

Low aqueous solubility is a critical finding for drug development. It signals that formulation strategies such as amorphous solid dispersions, salt formation (if an ionizable group were present), or particle size reduction might be necessary to achieve adequate bioavailability.

Conclusion

The systematic determination of the solubility of this compound is a foundational step in its evaluation as a valuable chemical entity. While theoretical predictions based on molecular structure provide initial guidance, they are no substitute for empirical data. By employing the robust, two-tiered experimental framework detailed in this guide—combining rapid qualitative screening with precise quantitative measurement via the shake-flask method—researchers can generate a reliable and comprehensive solubility profile. This data is indispensable for making informed decisions in synthetic chemistry, process development, and pharmaceutical formulation, thereby accelerating the journey from discovery to application.

References

-

Experiment 1 Determination of Solubility Class . Course Hero. [Link]

-

Procedure For Determining Solubility of Organic Compounds . Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . StuDocu. [Link]

-

How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . JoVE. [Link]

-

Applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals . Shaanxi Bloom Tech Co., Ltd. [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues . Caribbean Journal of Sciences and Technology. [Link]

-

Methyl 1H-indazole-5-carboxylate . PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

A Technical Guide to Investigating the Potential Biological Activity of Methyl 1-acetyl-1H-indazole-5-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] While the pharmacological properties of many indazole derivatives are well-documented, the specific biological activities of Methyl 1-acetyl-1H-indazole-5-carboxylate remain uncharacterized in public-domain research. This guide serves as an in-depth technical roadmap for researchers and drug development professionals aiming to elucidate the therapeutic potential of this compound. We will not present established data for this specific molecule; instead, we will synthesize field-proven insights from the broader class of indazole derivatives to construct a hypothesis-driven framework for its evaluation. This document provides the scientific rationale for investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent, complete with detailed, self-validating experimental protocols and the causal logic behind their selection.

Part 1: The Indazole Scaffold: A Foundation for Drug Discovery

The Chemical and Pharmacological Significance of Indazoles

Indazole, a bicyclic heteroaromatic compound, consists of a benzene ring fused to a pyrazole ring. This structure is a bioisostere of endogenous purines, allowing it to interact with a wide array of biological targets with high affinity.[3] Consequently, indazole-containing compounds have been extensively studied and developed, demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[2][4] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, cementing its status as a critical pharmacophore in contemporary drug design.[5]

Introducing the Target: this compound

The subject of this guide, this compound (schematically represented below), is a derivative featuring an acetyl group at the N1 position of the indazole ring and a methyl carboxylate at the C5 position.

Structure:

-

Core: 1H-indazole

-

N1-substituent: Acetyl group (-COCH₃)

-

C5-substituent: Methyl carboxylate (-COOCH₃)

While this compound is commercially available for research purposes, its biological profile has not been extensively reported. The structural modifications—the N-acetylation and the C5-ester—differentiate it from many well-studied indazoles and may significantly influence its pharmacokinetic and pharmacodynamic properties. This lack of specific data necessitates a logical, predictive approach to its biological evaluation, grounded in the established activities of its chemical relatives.

Part 2: Hypothesis-Driven Exploration of Potential Biological Activities

Based on the extensive literature on indazole derivatives, we can formulate several primary hypotheses regarding the potential bioactivity of this compound.

Hypothesis I: Potential as an Anticancer Agent via Kinase Inhibition

Causality: The indazole scaffold is a proven and effective template for the design of protein kinase inhibitors.[2][5] Kinases are pivotal enzymes that regulate cellular signaling pathways controlling proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer.[6] Numerous indazole derivatives have been developed as potent inhibitors of key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[5][7]

Hypothesized Targets:

-

VEGFR-2: A primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[8] The indazole core is present in potent VEGFR-2 inhibitors.[9]

-

p38 MAPK: A kinase involved in cellular stress responses, inflammation, and apoptosis.[] Its inhibition can suppress pro-inflammatory cytokine production and induce apoptosis in tumor cells, making it a compelling target in oncology.[7][]

Caption: Hypothesized inhibition points in a generic kinase signaling pathway.

Hypothesis II: Potential as an Anti-inflammatory Agent

Causality: Inflammation is intrinsically linked to kinase signaling pathways, particularly the p38 MAPK pathway, which regulates the biosynthesis of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[7] Given that many indazole-based kinase inhibitors possess anti-inflammatory properties, it is logical to investigate this potential.[1] Other established anti-inflammatory mechanisms for indazoles include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes and the stabilization of lysosomal membranes.[11][12]

Hypothesized Mechanisms:

-

p38 MAPK Inhibition: As discussed, this would directly suppress the production of key inflammatory mediators.[]

-

Membrane Stabilization: The ability to stabilize red blood cell membranes in vitro is a good indicator of lysosomal membrane stabilization, which can prevent the release of inflammatory enzymes from activated neutrophils.[13][14]

-

Protein Denaturation Inhibition: The denaturation of proteins is a well-documented cause of inflammation. Compounds that can prevent this process are considered to have potential anti-inflammatory activity.[11][15]

Hypothesis III: Potential as an Antimicrobial Agent

Causality: The indazole scaffold has been incorporated into numerous compounds exhibiting significant antibacterial and antifungal activity.[1][16] While the exact mechanisms can vary, this broad-spectrum potential makes antimicrobial screening a valuable component of the initial investigation. This is often considered a baseline screening for novel heterocyclic compounds.

Part 3: A Practical Guide to In Vitro Evaluation

This section provides validated, step-by-step protocols for testing the hypotheses outlined above. The choice of these assays is based on their reliability, reproducibility, and direct relevance to the predicted biological activities.

Caption: A logical workflow for the in vitro evaluation of the target compound.

Initial Cytotoxicity and Antiproliferative Screening

The first step is to assess the compound's general effect on cell viability, particularly in cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[6][17]

Protocol 1: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium in the wells with medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation: IC₅₀ Values

| Cell Line | Tissue of Origin | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | Breast Cancer | Experimental Value | e.g., Doxorubicin |

| HCT-116 | Colon Cancer | Experimental Value | e.g., Doxorubicin |

| A549 | Lung Cancer | Experimental Value | e.g., Doxorubicin |

| HEK-293 | Normal Kidney | Experimental Value | e.g., Doxorubicin |

Assays for Anti-inflammatory Activity

These assays are cell-free, rapid, and cost-effective methods for preliminary screening of anti-inflammatory potential.[11][12]

Protocol 2: Inhibition of Protein Denaturation Assay

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of the test compound at various concentrations, 0.2 mL of egg albumin (from fresh hen's egg), and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

-

Control: A control mixture should be prepared with 0.2 mL of vehicle instead of the test compound.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Cooling & Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100. Diclofenac sodium can be used as a reference standard.[12]

Protocol 3: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

-

Preparation of HRBC Suspension: Collect blood from a healthy volunteer (who has not taken NSAIDs for 2 weeks) into an equal volume of Alsever's solution. Centrifuge at 3000 rpm, wash the packed cells with isosaline, and prepare a 10% v/v suspension in isosaline.[13][14]

-

Reaction Mixture: To 1 mL of the test compound at various concentrations, add 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.

-

Incubation: Incubate the mixtures at 37°C for 30 minutes.

-

Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.

-

Data Acquisition: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Analysis: Calculate the percentage of membrane protection using the formula: % Protection = [1 - (Abs_test / Abs_control)] * 100. Diclofenac sodium is a suitable reference drug.[14]

Assays for Antimicrobial Activity

Initial screening is performed to detect any zone of inhibition, followed by a quantitative assay to determine the minimum inhibitory concentration (MIC).

Protocol 4: Agar Well Diffusion Method

-

Plate Preparation: Pour sterile Mueller Hinton Agar (MHA) into sterile Petri dishes and allow it to solidify.

-

Inoculation: Spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism (e.g., E. coli, S. aureus) over the entire agar surface.[18]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into the wells. Include a vehicle control and a positive control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.[19]

Protocol 5: Broth Microdilution for MIC Determination

-

Preparation: In a 96-well microtiter plate, add 100 µL of Mueller Hinton Broth (MHB) to each well.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18][20]

Part 4: Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded framework for the initial characterization of this compound. The indazole scaffold's rich history in medicinal chemistry strongly suggests that this uncharacterized compound holds significant therapeutic potential, particularly in the areas of oncology and inflammation.

The proposed workflow, progressing from broad phenotypic screening to more targeted, mechanistic assays, ensures an efficient use of resources. Positive results in any of the described in vitro assays should be followed by more advanced studies. For instance, promising anticancer activity would warrant investigation into the specific kinase targets, cell cycle analysis, and apoptosis induction assays. Similarly, confirmed anti-inflammatory or antimicrobial activity would lead to in vivo animal model studies to assess efficacy and safety. The logical and systematic exploration outlined herein will pave the way for understanding the true biological and therapeutic potential of this novel indazole derivative.

Part 5: References

-

Pharmacological properties of indazole derivatives: recent developments. PubMed.

-

In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

-

Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Unknown Source.

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF.

-

Bioassays for anticancer activities. PubMed.

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.

-

In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. Unknown Source.

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. Ingenta Connect.

-

p38 Inhibitors and p38 Signaling Pathway. BOC Sciences.

-

A comprehensive review on in-vitro methods for anti- microbial activity. Unknown Source.

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. Unknown Source.

-

Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Unknown Source.

-

Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. Unknown Source.

-

p38 MAPK Inhibitor Review. Selleck Chemicals.

-

The path of p38α MAP kinase inhibition. Universität Tübingen.

-

Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate.

-

p38 Inhibitors. SCBT - Santa Cruz Biotechnology.

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Unknown Source.

-

p38 MAPK | Inhibitors. MedchemExpress.com.

-

Bioassays for anticancer activities. Semantic Scholar.

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. ResearchGate.

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Unknown Source.

-

Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Unknown Source.

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.

-

Synthesis (A) and VEGFR-2 activity profiles (B) of novel indazole-based... ResearchGate.

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications.

-

Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI.

-

Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?. ResearchGate.

-

1H-Indazole-5-carboxylic acid methyl ester. Chem-Impex.

-

This compound. Unknown Source.

-

Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. NIH.

-

Methyl 1H-imidazole-1-carboxylate. Enamine.

-

Methyl 1H-indazole-5-carboxylate | C9H8N2O2. PubChem.

-

Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

-

Methyl 1H-indazole-5-carboxylate 473416-12-5. Sigma-Aldrich.

-

Organic Letters Ahead of Print. ACS Publications.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

-

1H-Indazole-5-carboxylic acid | 61700-61-6. J&K Scientific LLC.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Properties of Indazole Derivatives: Recent Develo...: Ingenta Connect [ingentaconnect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. journalajrb.com [journalajrb.com]

- 12. researchgate.net [researchgate.net]

- 13. bbrc.in [bbrc.in]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

A Technical Guide to the Synthesis of Acetylated Indazole Carboxylates

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Derivatives of indazole exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3][4] This guide provides an in-depth review of the synthetic strategies for obtaining a specific and valuable subclass: acetylated indazole carboxylates. These molecules serve as critical intermediates and active compounds in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[3] We will explore the fundamental synthesis of the indazole-3-carboxylate core, delve into the critical aspects of regioselective N-acetylation, and provide detailed, field-proven experimental protocols. The focus will be on explaining the underlying chemical principles that govern reaction outcomes, thereby empowering researchers to troubleshoot and adapt these methodologies for their specific molecular targets.

The Strategic Importance of the Indazole Nucleus

Indazoles, composed of a benzene ring fused to a pyrazole ring, exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[5][6] This tautomerism is the central challenge in the functionalization of the indazole nitrogen, directly impacting the regiochemical outcome of reactions like acetylation. The carboxylate group, typically at the 3-position, provides a versatile synthetic handle for further elaboration, often through amide bond formation, to generate libraries of potential drug candidates.[7][8] Acetylation at the N-1 or N-2 position modulates the electronic properties and steric profile of the molecule, significantly influencing its binding affinity and pharmacokinetic properties.

Synthetic Pathways: A Two-Phase Approach

The most logical and widely adopted strategy for synthesizing acetylated indazole carboxylates involves a two-phase approach. The first phase focuses on the construction of the core indazole carboxylate scaffold. The second phase addresses the regioselective acetylation of the indazole nitrogen.

Phase 1: Construction of the Indazole-3-Carboxylate Core

The creation of the foundational 1H-indazole-3-carboxylate ester is a critical first step. While numerous methods exist, a robust and scalable approach involves the [3+2] cycloaddition reaction between a benzyne precursor and a diazoacetate. This method is advantageous as it builds the heterocyclic ring system with the desired carboxylate functionality in a single, efficient step.

A well-documented procedure utilizes 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as a benzyne precursor, which reacts with ethyl diazoacetate in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF).[9]

Caption: Overall workflow for the two-phase synthesis.

Phase 2: Regioselective N-Acetylation

With the indazole-3-carboxylate core in hand, the next critical step is acetylation. The primary challenge is controlling the site of acetylation, as the reaction can occur on either the N-1 or N-2 nitrogen atom.

Causality of Regioselectivity: The regiochemical outcome of indazole acylation is a classic example of thermodynamic versus kinetic control.

-

N-2 Acylation (Kinetic Product): The N-2 position is often more sterically accessible, leading to a faster initial reaction rate under certain conditions.

-

N-1 Acylation (Thermodynamic Product): The N-1 acetylated indazole is generally the more thermodynamically stable isomer.[10] This stability is attributed to the preservation of the aromatic benzenoid character of the fused ring system. In contrast, the N-2 isomer adopts a less stable quinonoid-like structure.[5]

Therefore, reaction conditions can be chosen to favor the desired isomer. It has been demonstrated that N-acylation often provides the N-1 substituted regioisomer, potentially via isomerization of any initially formed N-2 acylindazole to the more stable N-1 product under the reaction conditions.[10] Using a standard protocol with acetic anhydride in pyridine at room temperature typically allows for this equilibration, leading predominantly to the N-1 acetylated product.[11]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1-acetyl-1H-indazole-5-carboxylate: Synthesis, History, and Applications

Abstract: This technical guide provides a comprehensive overview of Methyl 1-acetyl-1H-indazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document constructs a detailed narrative encompassing its historical context within the broader class of indazole derivatives, a logical and detailed synthetic pathway, and its potential applications as a versatile building block. By examining the synthesis of its precursors, namely 1H-indazole-5-carboxylic acid and its methyl ester, we provide a scientifically grounded protocol for the preparation of the title compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry of functionalized indazoles.

The Indazole Scaffold: A Century of Medicinal Importance

The story of this compound is intrinsically linked to the history of its core heterocyclic system: indazole. First synthesized by the Nobel laureate Emil Fischer in the 1880s, indazoles are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring.[1] This arrangement results in a structure with 10 π electrons, leading to aromaticity and the existence of tautomeric forms, primarily 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more stable.[1]

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to a variety of biological targets, making them fertile ground for the development of new therapeutic agents.[2] Over the past century, a vast number of indazole-containing compounds have been synthesized and investigated, leading to the discovery of molecules with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and neurological effects.[3][4]

The Rise of Functionalized Indazoles: The Significance of the 5-Carboxylate Group

While the unsubstituted indazole ring is a crucial starting point, its therapeutic potential is truly unlocked through the introduction of various functional groups at different positions. The addition of a carboxylate group, particularly at the 5-position, provides a key handle for further synthetic modifications. The carboxylic acid or its ester derivative can be readily converted into amides, ketones, or other functional groups, allowing for the exploration of a wide chemical space and the fine-tuning of a molecule's biological activity.

1H-Indazole-5-carboxylic acid and its methyl ester, Methyl 1H-indazole-5-carboxylate, are therefore valuable intermediates in the synthesis of more complex molecules.[5][6] They serve as foundational building blocks for the creation of libraries of compounds for high-throughput screening in drug discovery programs. For instance, derivatives of 1H-indazole-5-carboxylic acid have been investigated as potential anti-inflammatory and anti-cancer agents.[5][6]

A Proposed Synthetic Pathway for this compound

Step 1: Esterification of 1H-Indazole-5-carboxylic acid